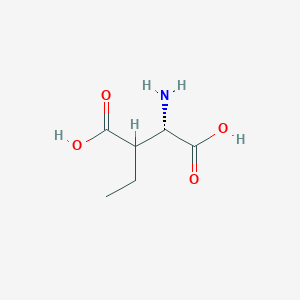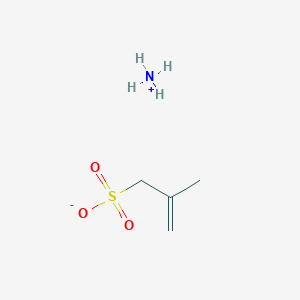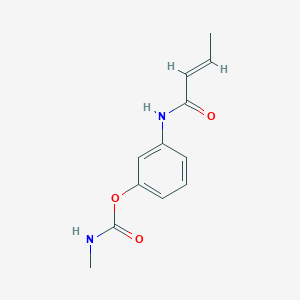
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone is a chemical compound used in scientific research for various purposes. It is commonly known as DMPhH and is a yellow crystalline solid. This compound has been used in different fields of research, including biology, chemistry, and medicine. In
Mécanisme D'action
DMPhH is a bidentate ligand that can coordinate with metal ions. The coordination of DMPhH with metal ions is dependent on the pH of the solution. The mechanism of action of DMPhH is based on the chelation of metal ions. DMPhH can chelate with different metal ions, including copper, nickel, and zinc.
Effets Biochimiques Et Physiologiques
DMPhH has been shown to have various biochemical and physiological effects. In biological systems, DMPhH can interact with metal ions and affect their functions. DMPhH has been shown to inhibit the activity of copper-containing enzymes, such as superoxide dismutase and cytochrome c oxidase. DMPhH has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMPhH has several advantages for lab experiments. It is a stable compound that can be easily synthesized. DMPhH is also a fluorescent probe that can be used to detect metal ions in biological systems. However, DMPhH has some limitations. It can only chelate with certain metal ions, and the chelation is dependent on the pH of the solution. DMPhH can also be toxic to cells at high concentrations.
Orientations Futures
DMPhH has several future directions for scientific research. It can be used to synthesize new metal complexes with different properties. DMPhH can also be used to develop new fluorescent probes for the detection of metal ions in biological systems. In addition, DMPhH can be used to study the role of metal ions in biological processes, such as oxidative stress and apoptosis.
Conclusion:
In conclusion, DMPhH is a chemical compound that has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH has been shown to have various biochemical and physiological effects. It can interact with metal ions and affect their functions. DMPhH has several advantages for lab experiments, but it also has some limitations. DMPhH has several future directions for scientific research, including the development of new fluorescent probes and the study of metal ions in biological processes.
Méthodes De Synthèse
DMPhH can be synthesized by reacting benzaldehyde and 4,6-dimethyl-3-pyridazinecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The resulting product is then recrystallized from ethanol to obtain pure DMPhH.
Applications De Recherche Scientifique
DMPhH has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH is also used as a reagent in organic synthesis and is used to synthesize different organic compounds. In addition, DMPhH has been used in biological research as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
17258-28-5 |
|---|---|
Nom du produit |
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone |
Formule moléculaire |
C13H14N4 |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]-4,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H14N4/c1-10-8-11(2)15-17-13(10)16-14-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b14-9- |
Clé InChI |
CJJLORKREXVXFA-ZROIWOOFSA-N |
SMILES isomérique |
CC1=CC(=NN=C1N/N=C\C2=CC=CC=C2)C |
SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
Synonymes |
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
